
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a sulfonate ester that is commonly used as a reagent in biochemical and physiological experiments.
Applications De Recherche Scientifique
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used extensively in scientific research due to its ability to modify proteins and peptides. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is commonly used as a reagent to determine the activity of proteases, enzymes that break down proteins. The compound is also used to study the structure and function of proteins, including their interactions with other molecules. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been used in research related to cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester that modifies proteins by reacting with the amino acid residues in the protein. The compound specifically reacts with the amino acid cysteine, forming a covalent bond with the sulfur atom in the cysteine residue. This reaction results in the modification of the protein's structure and function.
Biochemical and Physiological Effects
The modification of proteins by 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can have various biochemical and physiological effects. The compound can alter the activity of enzymes and other proteins, affecting cellular processes such as metabolism, signaling, and gene expression. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate has been shown to inhibit the activity of certain proteases, which can be beneficial in the treatment of diseases such as cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in lab experiments has several advantages. The compound is relatively easy to synthesize and is stable under a wide range of conditions. 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate is also highly specific in its reactivity with cysteine residues, allowing for precise modification of proteins. However, the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments can be limited by its potential toxicity and the need for specialized equipment and expertise.
Orientations Futures
There are several future directions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in scientific research. One area of interest is the development of new methods for the synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate and related compounds. Additionally, further research is needed to determine the optimal conditions for the use of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate in experiments and to identify potential applications in the treatment of diseases. Finally, the development of new techniques for the detection and analysis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate-modified proteins could lead to new insights into the structure and function of proteins.
Méthodes De Synthèse
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate can be synthesized through a multi-step process that involves the reaction of various chemicals in the presence of specific catalysts. The synthesis of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate typically involves the reaction of 2-methoxy-4-nitrophenyl 4-(acetylamino)benzenesulfonate and morpholine-4-carbothioamide in the presence of a reducing agent such as zinc dust. The reaction results in the formation of 2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate as a yellow solid.
Propriétés
Nom du produit |
2-Methoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-(acetylamino)benzenesulfonate |
|---|---|
Formule moléculaire |
C20H22N2O6S2 |
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[2-methoxy-4-(morpholine-4-carbothioyl)phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C20H22N2O6S2/c1-14(23)21-16-4-6-17(7-5-16)30(24,25)28-18-8-3-15(13-19(18)26-2)20(29)22-9-11-27-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Clé InChI |
RVGAVYHPRGJJSI-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C(=S)N3CCOCC3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



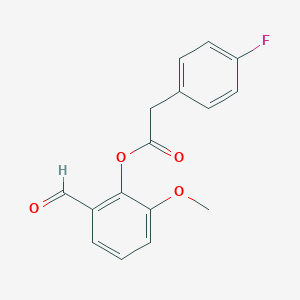

![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
![2-{2-ethoxy-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B306282.png)
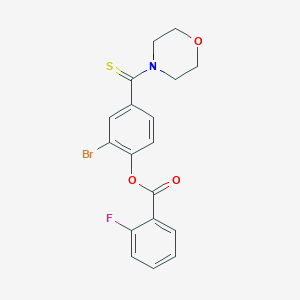
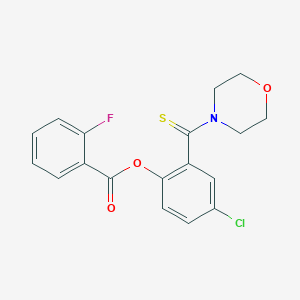

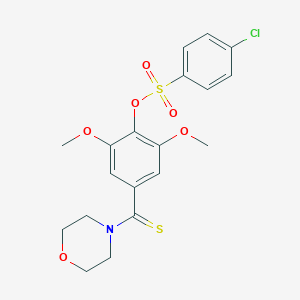
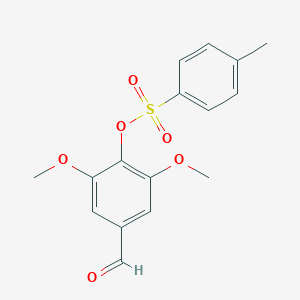
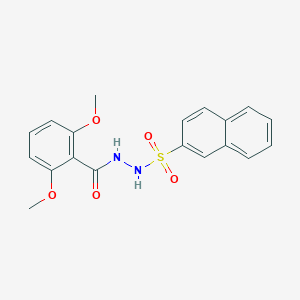
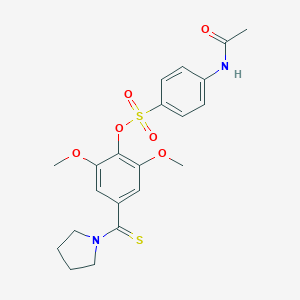
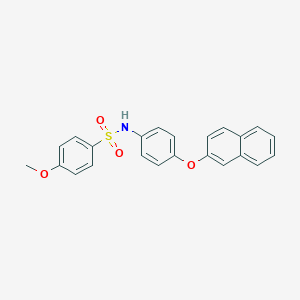
![4-[2,5-dimethyl-3-(morpholin-4-ylcarbonothioyl)-1H-pyrrol-1-yl]phenyl 4-methoxybenzenesulfonate](/img/structure/B306298.png)